2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-O-ethylserine . This compound is commonly used in organic synthesis, particularly in the protection of amino groups due to its tert-butoxycarbonyl (Boc) protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid typically involves the protection of serine with a tert-butoxycarbonyl group. The reaction can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
Uniqueness
This compound is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBDVSSESAKBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-66-8 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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